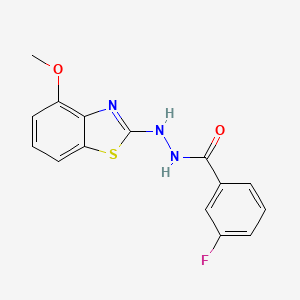

3-fluoro-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide

Beschreibung

3-Fluoro-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide is a benzohydrazide derivative featuring a fluorine atom at the 3-position of the benzene ring and a 4-methoxy-1,3-benzothiazol-2-yl substituent on the hydrazide nitrogen. This compound combines a benzothiazole heterocycle with a hydrazide linker, a structural motif associated with diverse biological activities, including enzyme inhibition and antimicrobial effects .

Eigenschaften

IUPAC Name |

3-fluoro-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3O2S/c1-21-11-6-3-7-12-13(11)17-15(22-12)19-18-14(20)9-4-2-5-10(16)8-9/h2-8H,1H3,(H,17,19)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYXWGDETQENCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide typically involves the reaction of 3-fluorobenzohydrazide with 4-methoxy-1,3-benzothiazol-2-amine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

3-fluoro-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic medium or potassium permanganate in neutral or alkaline medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of substituted benzothiazole derivatives.

Wissenschaftliche Forschungsanwendungen

3-fluoro-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential antibacterial, antifungal, and anticancer activities.

Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

Wirkmechanismus

The mechanism of action of 3-fluoro-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cancer cell receptors, inducing apoptosis .

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Analogous Compounds

Core Hydrazide and Heterocyclic Modifications

- N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides (e.g., 2-[2-(4-Fluorobenzenesulfonyl)Hydrazinyl]-1,3-Benzothiazol):

This compound replaces the benzohydrazide core with a sulfonylhydrazide group. The 4-fluorobenzenesulfonyl moiety introduces strong electron-withdrawing effects, contrasting with the methoxy group in the target compound. The melting point (110–112°C) and NMR shifts (e.g., δ 9.40 ppm for NH) reflect differences in hydrogen bonding and aromatic stacking . - Hydrazone-Clubbed 1,3,4-Oxadiazoles (e.g., derivatives from Ullah and Javid):

These derivatives feature a 1,3,4-oxadiazole ring instead of benzothiazole. The oxadiazole’s planar structure and electron-deficient nature enhance thymidine phosphorylase inhibition (30-fold higher than standards), suggesting that heterocycle choice critically modulates activity .

Substituent Effects

- Fluorine vs. Other Halogens :

The target compound’s 3-fluoro substituent may confer greater lipophilicity and metabolic resistance compared to chloro or bromo analogs (e.g., compounds in with 4-F, 4-CF₃ groups). Fluorine’s electronegativity can polarize the benzene ring, enhancing interactions with hydrophobic enzyme pockets . - Methoxy vs. Sulfonamide Groups :

The 4-methoxy group on the benzothiazole (target) contrasts with sulfonamide moieties in ortho-substituted benzohydrazides (). Methoxy groups improve solubility but may reduce acidity compared to sulfonamides, impacting enzyme inhibition profiles .

Key Physicochemical Data

Enzyme Inhibition

- Acetylcholinesterase (AChE)/Butyrylcholinesterase (BChE) Inhibition :

Benzohydrazides with ortho-substituted sulfonamides () show IC₅₀ values in the µM range. The target compound’s methoxy-benzothiazole may enhance AChE binding via π-π stacking, similar to thiophene-2-carboxamide derivatives . - Thymidine Phosphorylase Inhibition: Hydrazone derivatives with 1,3,4-oxadiazoles () achieve nanomolar potency, suggesting that rigid heterocycles improve activity. The target’s benzothiazole may offer comparable rigidity but requires empirical validation .

Antimicrobial Effects

- Antibacterial Activity :

Fluorinated benzohydrazides (e.g., 6f in ) exhibit zone of inhibition (ZI) values of 19–25 mm against E. coli and S. aureus. The target’s fluorine and methoxy groups may similarly disrupt bacterial membranes or enzyme function .

Cytotoxicity

- Anticancer Potential: Dihydropyrazole-fused benzohydrazides () inhibit EGFR kinase in A549 and MCF-7 cells. pyridine in ) require further study .

Biologische Aktivität

3-fluoro-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide is a synthetic compound belonging to the benzothiazole family, known for its diverse biological activities. This article explores its synthesis, characterization, and various biological activities, including antimicrobial, antifungal, and anticancer properties.

Chemical Structure and Synthesis

The molecular formula of 3-fluoro-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide can be represented as , with a molecular weight of approximately 346.35 g/mol. The compound features a benzothiazole moiety linked to a hydrazide structure, which is critical for its biological activity.

Synthesis Methodology:

The synthesis typically involves the reaction of 4-methoxybenzoyl hydrazide with 3-fluorobenzothiazole in the presence of an appropriate catalyst under controlled conditions. The reaction can be monitored using techniques such as NMR and mass spectrometry to confirm the formation of the desired product.

Antimicrobial Activity

Research indicates that compounds similar to 3-fluoro-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide exhibit significant antimicrobial properties. A study demonstrated that derivatives of benzothiazole showed notable antibacterial effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Antifungal Activity

In vitro studies have shown that benzothiazole derivatives possess antifungal activity against various fungal strains. The compound demonstrated effectiveness against Candida spp. and Aspergillus spp., indicating its potential use in treating fungal infections .

Anticancer Activity

Emerging research suggests that benzothiazole derivatives may inhibit cancer cell proliferation. For instance, compounds related to 3-fluoro-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide have been shown to affect pathways involved in tumor growth and metastasis. Studies have indicated that these compounds can induce apoptosis in cancer cells by modulating specific signaling pathways .

The biological activity of 3-fluoro-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide is believed to stem from its ability to interact with cellular targets such as enzymes and receptors involved in microbial resistance and cancer cell survival. The exact mechanism remains under investigation but may involve:

- Inhibition of Enzymatic Pathways: The compound may inhibit key enzymes required for bacterial cell wall synthesis or fungal cell membrane integrity.

- Induction of Apoptosis: In cancer cells, it may trigger programmed cell death through mitochondrial pathways.

Case Studies

Several case studies have highlighted the efficacy of benzothiazole derivatives in clinical settings:

- Antimicrobial Efficacy: A study published in a peer-reviewed journal reported that a derivative exhibited significant antibacterial activity comparable to standard antibiotics .

- Antifungal Treatment: Clinical trials demonstrated that patients treated with benzothiazole derivatives showed improved outcomes against resistant fungal infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.